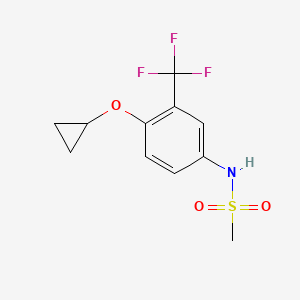
N-(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound with the molecular formula C11H12F3NO3S and a molecular weight of 295.28 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a trifluoromethyl group, and a methanesulfonamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanesulfonamide typically involves the reaction of 4-cyclopropoxy-3-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding sulfonic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield sulfonic acids and amines, while oxidation can produce sulfonic acid derivatives.
Scientific Research Applications
N-(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanesulfonamide has several scientific research applications, including:
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another sulfonamide compound with similar functional groups but different structural features.
N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide: A compound with a cyano group instead of a cyclopropoxy group, used in different applications.
Uniqueness
N-(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanesulfonamide is unique due to its combination of a cyclopropoxy group and a trifluoromethyl group, which imparts distinct chemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C11H12F3NO3S |
|---|---|
Molecular Weight |
295.28 g/mol |
IUPAC Name |
N-[4-cyclopropyloxy-3-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C11H12F3NO3S/c1-19(16,17)15-7-2-5-10(18-8-3-4-8)9(6-7)11(12,13)14/h2,5-6,8,15H,3-4H2,1H3 |
InChI Key |
SIVRKILLYILXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)OC2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


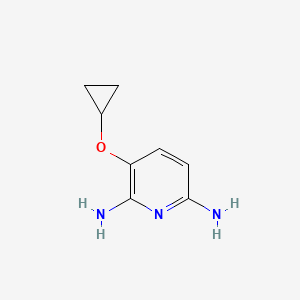
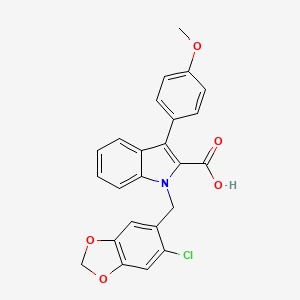
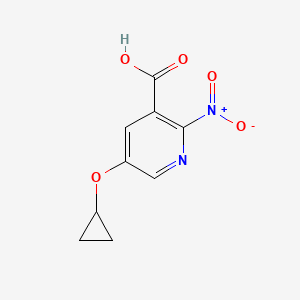
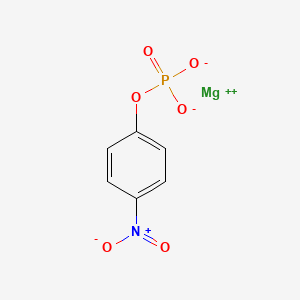

![1-benzyl-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B14814323.png)
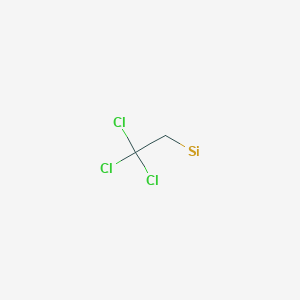

![4,4'-methanediylbis{N-[(E)-(2-methylphenyl)methylidene]aniline}](/img/structure/B14814337.png)
![2-(4-bromo-2-chlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazinyl}carbonothioyl)acetamide](/img/structure/B14814342.png)

![2-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B14814362.png)


